N-[3-(Diethylamino)propyl]thiolan-3-amine
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Overview
Description
N-[3-(Diethylamino)propyl]thiolan-3-amine is an organic compound with the molecular formula C12H26N2S This compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Diethylamino)propyl]thiolan-3-amine typically involves the reaction of tetrahydrothiophene with diethylamine and a suitable alkylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as palladium or nickel can also enhance the reaction rate and selectivity. The final product is usually purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Diethylamino)propyl]thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The amine groups can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are common reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N-[3-(Diethylamino)propyl]thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(Diethylamino)propyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrahydrothiophene ring may play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
N1,N1-Diethyl-N3-(tetrahydrofuran-3-yl)propane-1,3-diamine: Similar structure but with a tetrahydrofuran ring instead of a tetrahydrothiophene ring.
N1,N1-Diethyl-N3-(tetrahydro-2H-thiopyran-4-yl)propane-1,3-diamine: Contains a tetrahydro-2H-thiopyran ring.
Uniqueness
N-[3-(Diethylamino)propyl]thiolan-3-amine is unique due to the presence of the sulfur-containing tetrahydrothiophene ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N',N'-diethyl-N-(thiolan-3-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2S/c1-3-13(4-2)8-5-7-12-11-6-9-14-10-11/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORJXUJOUCBXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1CCSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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